N-Desethyl Milnacipran-d5

説明

Structure

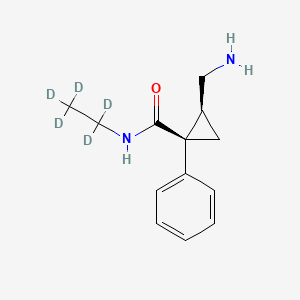

3D Structure

特性

IUPAC Name |

(1R,2S)-2-(aminomethyl)-N-(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-15-12(16)13(8-11(13)9-14)10-6-4-3-5-7-10/h3-7,11H,2,8-9,14H2,1H3,(H,15,16)/t11-,13+/m1/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKUMJGXPDEXSQ-WXLZTCJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1(CC1CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(=O)[C@@]1(C[C@@H]1CN)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675794 |

Source

|

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217609-30-7 |

Source

|

| Record name | (1R,2S)-2-(Aminomethyl)-N-(~2~H_5_)ethyl-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desethyl Milnacipran-d5

Introduction: The Quintessential Internal Standard

In the precise world of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, accuracy is paramount. The use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting variability during sample preparation and analysis by mass spectrometry.[1] N-Desethyl Milnacipran-d5 is the deuterated analog of N-desethyl milnacipran, a primary metabolite of the serotonin-norepinephrine reuptake inhibitor, Milnacipran.[2][3] Milnacipran is clinically used for the management of fibromyalgia.[4]

The incorporation of five deuterium atoms onto the terminal ethyl group creates a molecule that is chemically identical to the analyte of interest but mass-shifted by 5 Daltons. This property makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, as it co-elutes with the unlabeled analyte and experiences identical ionization effects, ensuring the highest degree of analytical precision.[5][6] This guide provides a comprehensive overview of a robust synthetic route and the necessary characterization protocols to validate the identity, purity, and isotopic enrichment of this compound.

Strategic Approach to Synthesis

The synthesis of this compound requires a strategic approach that introduces the deuterated moiety efficiently and with high isotopic purity. A logical and field-proven strategy involves the N-alkylation of a suitable precursor with a deuterated ethylating agent. The retrosynthetic analysis points to (1R,2S)-rel-2-(aminomethyl)-1-phenylcyclopropanecarboxamide as the key starting material, which can be selectively alkylated on the primary amine.

Causality of Experimental Choice: Direct alkylation using a commercially available, high-purity deuterated reagent like ethyl-d5 iodide is chosen over hydrogen-deuterium exchange methods. This "bottom-up" approach prevents isotopic scrambling and provides precise control over the location and number of deuterium atoms incorporated, which is critical for a high-quality internal standard.[7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. medkoo.com [medkoo.com]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Site-specific and Degree-controlled Alkyl Deuteration via Cu-catalyzed Redox-neutral Deacylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Desethyl Milnacipran-d5 (CAS Number 1217609-30-7) for Advanced Bioanalytical Applications

This guide provides a comprehensive technical overview of N-Desethyl Milnacipran-d5, a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and application as an internal standard in the quantitative bioanalysis of N-Desethyl Milnacipran, the primary active metabolite of the antidepressant drug Milnacipran. This document is structured to offer not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and validated approach to its use in regulated and research environments.

Introduction: The Crucial Role of Stable Isotope-Labeled Internal Standards

In the realm of pharmacokinetics and drug metabolism studies, the precise quantification of drugs and their metabolites in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such analyses due to its high sensitivity and selectivity. The accuracy and reliability of LC-MS/MS assays are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS).[1] this compound serves as an ideal SIL-IS for its unlabeled counterpart, N-Desethyl Milnacipran.

Why a Deuterated Standard?

A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with deuterium. This subtle mass change allows for its differentiation by the mass spectrometer, while its nearly identical physicochemical properties ensure it co-elutes chromatographically and behaves similarly during sample extraction and ionization. This co-behavior is critical for compensating for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]

Physicochemical Properties and Structure

A thorough understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental for method development.

| Property | N-Desethyl Milnacipran | This compound |

| CAS Number | 105310-07-4[2][3] | 1217609-30-7[4] |

| Molecular Formula | C₁₃H₁₈N₂O[2][3] | C₁₃H₁₃D₅N₂O[4] |

| Molecular Weight | 218.29 g/mol [2] | 223.33 g/mol [4] |

| IUPAC Name | (1R,2S)-rel-2-(Aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide[3] | (1R, 2S)-rel-2-(Aminomethyl)-N-(ethyl-d5)-1-phenylcyclopropanecarboxamide[4] |

Chemical Structures:

-

N-Desethyl Milnacipran:

-

This compound:

Synthesis of this compound: A Conceptual Overview

While specific, proprietary synthesis routes for commercial standards are not always publicly available, a plausible synthetic strategy for this compound can be conceptualized based on known organic chemistry principles and published syntheses of Milnacipran and its analogs.

A likely approach involves a multi-step synthesis starting from a suitable precursor, with the introduction of the deuterated ethyl group at a late stage.

Caption: Conceptual synthesis of this compound.

Key Synthetic Steps (Conceptual):

-

N-Desethylation of Milnacipran: The synthesis could begin with the parent drug, Milnacipran. A selective N-dealkylation reaction would be employed to remove one of the ethyl groups from the diethylamine moiety, yielding N-Desethyl Milnacipran.

-

N-Alkylation with a Deuterated Reagent: The resulting secondary amine, N-Desethyl Milnacipran, would then be reacted with a deuterated ethylating agent, such as iodoethane-d5 or bromoethane-d5. This N-alkylation step introduces the stable isotope label to form this compound.

-

Purification: The final product would be purified using standard chromatographic techniques to ensure high chemical and isotopic purity.

Bioanalytical Method: LC-MS/MS Quantification

The following section outlines a robust LC-MS/MS method for the simultaneous quantification of N-Desethyl Milnacipran and its parent drug, Milnacipran, using this compound as the internal standard.

Mass Spectrometry Parameters

The selection of appropriate precursor and product ions in Multiple Reaction Monitoring (MRM) mode is critical for selectivity and sensitivity. Based on the structures and published data for Milnacipran, the following MRM transitions are proposed:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Milnacipran | 247.2 | 230.3 | To be optimized |

| N-Desethyl Milnacipran | 219.2 | 202.2 | To be optimized |

| This compound (IS) | 224.2 | 207.2 | To be optimized |

Note: The exact m/z values may vary slightly depending on the instrument and calibration. Collision energies should be optimized for the specific mass spectrometer being used.

Liquid Chromatography Conditions

Chromatographic separation is essential to resolve the analytes from endogenous matrix components.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5-95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Sample Preparation: Protein Precipitation

For a high-throughput bioanalytical workflow, protein precipitation is a straightforward and effective method for extracting the analytes from plasma or serum.

Step-by-Step Protocol:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix (e.g., plasma, serum).

-

Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Injection: Inject the prepared samples into the LC-MS/MS system.

Caption: Protein precipitation workflow for plasma samples.

Bioanalytical Method Validation: A Step-by-Step Guide

A rigorous validation process is essential to ensure that the bioanalytical method is reliable and reproducible for its intended purpose. The following validation parameters should be assessed in accordance with regulatory guidelines (e.g., FDA).

Step-by-Step Validation Protocol:

-

Selectivity and Specificity:

-

Analyze at least six different blank matrix samples to ensure no endogenous interferences at the retention times of the analytes and the internal standard.

-

Analyze blank matrix spiked with the analytes at the Lower Limit of Quantification (LLOQ) to confirm the absence of interfering peaks.

-

-

Calibration Curve and Linearity:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analytes. A typical range might be 1-1000 ng/mL.

-

The calibration curve should consist of a blank, a zero standard (blank with IS), and at least six non-zero concentration levels.

-

The linearity should be evaluated by plotting the peak area ratio (analyte/IS) against the nominal concentration and applying a suitable regression model (e.g., linear, weighted 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

-

-

Accuracy and Precision:

-

Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.

-

Analyze at least five replicates of each QC level in three separate analytical runs on different days.

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

-

-

Recovery:

-

Determine the extraction recovery of the analytes and the internal standard by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels (low, mid, high).

-

While 100% recovery is not required, it should be consistent and reproducible across the concentration range.

-

-

Matrix Effect:

-

Evaluate the effect of the biological matrix on the ionization of the analytes and the internal standard.

-

This is assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions at the same concentration.

-

The matrix factor should be consistent across different lots of the biological matrix.

-

-

Stability:

-

Freeze-Thaw Stability: Assess the stability of the analytes in the matrix after three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Evaluate the stability of the analytes in the matrix at room temperature for a duration that reflects the expected sample handling time.

-

Long-Term Stability: Determine the stability of the analytes in the matrix stored at the intended storage temperature (e.g., -80 °C) for a period that covers the expected duration of the study.

-

Post-Preparative (Autosampler) Stability: Assess the stability of the processed samples in the autosampler.

-

Conclusion: Enabling Robust Pharmacokinetic and Metabolic Research

This compound is an indispensable tool for the accurate and precise quantification of N-Desethyl Milnacipran in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays allows for the mitigation of analytical variability, thereby ensuring the generation of high-quality data in pharmacokinetic, drug metabolism, and clinical studies. The methodologies and validation protocols outlined in this guide provide a comprehensive framework for the successful implementation of this compound in a research or regulated bioanalytical laboratory. Adherence to these principles will contribute to the integrity and reliability of the scientific findings.

References

-

PubChem. (n.d.). N-Desethyl Milnacipran. National Center for Biotechnology Information. Retrieved from [Link][2]

-

Veeprho. (n.d.). This compound | CAS 1217609-30-7. Retrieved from [Link][4]

-

Veeprho. (n.d.). N-Desethyl milnacipran | CAS 105310-07-4. Retrieved from [Link][3]

-

Lee, K. R., et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceuticals, 16(12), 1727. Retrieved from [Link][5]

-

PubChem. (n.d.). Milnacipran. National Center for Biotechnology Information. Retrieved from [Link][6]

-

Reddy, G. S., et al. (2013). Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study. Journal of Chromatography B, 925, 36–43. Retrieved from [Link][7]

-

Kim, H., et al. (2014). Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Milnacipran in Human Plasma. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 98-104. Retrieved from [Link][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-Desethyl Milnacipran | C13H18N2O | CID 59929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milnacipran | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

An In-depth Technical Guide to the Metabolic Pathway of N-Desethyl Milnacipran-d5

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the metabolic pathway of N-desethyl milnacipran, with a specific focus on its deuterated analog, N-desethyl milnacipran-d5. As drug development increasingly utilizes stable isotope-labeled compounds for pharmacokinetic and metabolic studies, a thorough understanding of their biotransformation is paramount. This document synthesizes current knowledge, offering insights into the enzymatic processes governing the metabolism of this key milnacipran metabolite and the influence of deuterium substitution.

Introduction: The Significance of N-Desethyl Milnacipran and its Deuterated Analog

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of fibromyalgia and depression.[1] Its metabolism in humans is relatively limited, with a significant portion of the drug excreted unchanged.[1][2][3] However, one of its primary metabolic pathways is N-dealkylation, leading to the formation of N-desethyl milnacipran.[1][2][3] While generally considered an inactive metabolite, characterizing its formation and subsequent elimination is crucial for a complete understanding of milnacipran's disposition.[1]

The use of deuterated compounds, such as this compound, as internal standards in bioanalytical assays is a common practice.[4] Deuterium labeling can also be a strategic tool in drug discovery to modulate metabolic pathways and improve pharmacokinetic profiles, a concept known as the "kinetic isotope effect" (KIE).[5][6][7] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic reactions that involve the cleavage of this bond, often leading to reduced metabolic clearance and a longer half-life.[5][6]

This guide will first elucidate the established metabolic pathway of milnacipran to N-desethyl milnacipran and its subsequent biotransformation. It will then delve into the anticipated metabolic fate of this compound, considering the principles of the kinetic isotope effect. Finally, detailed experimental protocols for investigating these metabolic pathways in vitro and for the bioanalytical quantification of these compounds are provided.

The Metabolic Journey of N-Desethyl Milnacipran

The formation of N-desethyl milnacipran is a Phase I metabolic reaction, specifically an N-dealkylation of the parent drug, milnacipran.

Formation of N-Desethyl Milnacipran from Milnacipran

The primary enzyme responsible for the N-dealkylation of milnacipran is Cytochrome P450 3A4 (CYP3A4), with minor contributions from other CYP isozymes such as CYP2C8, CYP2C19, CYP2D6, and CYP2J2.[8] This oxidative process removes one of the ethyl groups from the diethylamino moiety of milnacipran. In humans, N-desethyl milnacipran accounts for approximately 8% of an administered dose of milnacipran excreted in the urine.[1][2][3]

Subsequent Metabolism of N-Desethyl Milnacipran

Following its formation, N-desethyl milnacipran undergoes further metabolism, primarily through a Phase II conjugation reaction. Specifically, it is metabolized to desethyl levomilnacipran glucuronide.[8] This glucuronidation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the N-desethyl milnacipran molecule, which significantly increases its water solubility and facilitates its renal excretion. This glucuronide conjugate has been identified as a urinary metabolite in humans, accounting for about 3% of the administered milnacipran dose.[8]

The metabolic pathway from milnacipran to the glucuronide conjugate of N-desethyl milnacipran is depicted in the following diagram:

Anticipated Metabolic Pathway of this compound

This compound is a deuterated analog where five hydrogen atoms on one of the ethyl groups of the N-desethyl moiety have been replaced by deuterium. The primary application of this molecule is as an internal standard in quantitative bioanalysis.[4] However, understanding its metabolic fate is crucial, especially if it were to be considered for therapeutic use.

The metabolic pathway of this compound is expected to largely mirror that of its non-deuterated counterpart. The primary metabolic transformation it would undergo is glucuronidation, catalyzed by UGTs.

The key difference lies in the rate of any metabolic reactions that involve the cleavage of a C-D bond. In the case of this compound, the deuteration is on the remaining ethyl group. If there were any further oxidative metabolism of this ethyl group (e.g., hydroxylation), the presence of deuterium would likely slow down this process due to the kinetic isotope effect. However, the major metabolic pathway for N-desethyl milnacipran is glucuronidation, which does not involve the cleavage of a C-D bond on the ethyl group. Therefore, the rate of glucuronidation of this compound is not expected to be significantly different from that of N-desethyl milnacipran.

The anticipated metabolic pathway for this compound is illustrated below:

Experimental Protocols for Metabolic Investigation

To experimentally verify the metabolic pathways of N-desethyl milnacipran and its deuterated analog, a series of in vitro and bioanalytical studies can be conducted.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a typical experiment to investigate the metabolism of N-desethyl milnacipran and this compound using human liver microsomes, a rich source of CYP and UGT enzymes.[9][10][11]

Objective: To determine the metabolic stability and identify the metabolites of N-desethyl milnacipran and this compound in human liver microsomes.

Materials:

-

N-Desethyl milnacipran and this compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

UDP-glucuronic acid (UDPGA)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

-

96-well plates

-

Incubator

-

Centrifuge

-

LC-MS/MS system

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of N-desethyl milnacipran and this compound in a suitable solvent (e.g., DMSO or methanol).

-

In a 96-well plate, add the phosphate buffer.

-

Add the HLM suspension to each well to a final protein concentration of 0.5-1.0 mg/mL.

-

Add the substrate (N-desethyl milnacipran or this compound) to each well to a final concentration of 1-10 µM.

-

For glucuronidation assessment, add UDPGA to the incubation mixture.

-

-

Initiation and Termination of the Reaction:

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate at a high speed (e.g., 3000 x g for 15 minutes) to precipitate the proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify potential metabolites.

-

Data Analysis:

-

Metabolic Stability: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve will give the rate of metabolism, from which the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

-

Metabolite Identification: Analyze the LC-MS/MS data for potential metabolites by searching for predicted mass-to-charge ratios (e.g., the addition of the mass of glucuronic acid to the parent compound).

Bioanalytical Method for Quantification in Biological Matrices

This protocol describes a robust LC-MS/MS method for the simultaneous quantification of N-desethyl milnacipran and its deuterated analog in a biological matrix such as plasma.[12][13][14][15]

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of N-desethyl milnacipran and this compound in plasma.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to achieve good separation of the analytes from matrix components.

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

N-Desethyl milnacipran: Precursor ion [M+H]+ → Product ion

-

This compound: Precursor ion [M+H]+ → Product ion

-

Specific m/z values for precursor and product ions need to be optimized for the specific instrument.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (if this compound is not the analyte).

-

Vortex for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 minutes).

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject into the LC-MS/MS system.

Method Validation:

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, bench-top, long-term)

Quantitative Data Summary

The following table summarizes the key quantitative data related to the metabolism of milnacipran and its N-desethyl metabolite.

| Parameter | Value | Reference |

| Milnacipran Metabolism | ||

| Unchanged drug in urine | ~55% of dose | [1][2][3] |

| Carbamoyl-O-glucuronide conjugate in urine | ~19% of dose | [1][2][3] |

| N-desethyl milnacipran in urine | ~8% of dose | [1][2][3] |

| N-Desethyl Milnacipran Metabolism | ||

| Desethyl levomilnacipran glucuronide in urine | ~3% of dose | [8] |

| Enzymes Involved in N-dealkylation | ||

| Primary Enzyme | CYP3A4 | [8] |

| Minor Contributing Enzymes | CYP2C8, CYP2C19, CYP2D6, CYP2J2 | [8] |

Conclusion and Future Directions

The metabolic pathway of N-desethyl milnacipran, a minor but important metabolite of milnacipran, involves primarily glucuronidation. Its deuterated analog, this compound, is expected to follow the same metabolic route. While the deuteration is unlikely to significantly impact the rate of glucuronidation, it would likely retard any minor oxidative metabolism of the deuterated ethyl group due to the kinetic isotope effect.

The experimental protocols provided in this guide offer a robust framework for the in vitro and bioanalytical investigation of these metabolic pathways. Further research could focus on identifying the specific UGT isoforms responsible for the glucuronidation of N-desethyl milnacipran and conducting in vivo studies in animal models to confirm the metabolic fate of this compound and quantify any potential kinetic isotope effects. Such studies will not only enhance our understanding of milnacipran's overall disposition but also provide valuable insights for the design and interpretation of studies utilizing deuterated internal standards and for the potential development of deuterated drugs with improved pharmacokinetic properties.

References

-

Li, F., et al. (2012). Excretion and Metabolism of Milnacipran in Humans after Oral Administration of Milnacipran Hydrochloride. Drug Metabolism and Disposition, 40(9), 1723-1735. [Link]

-

Puozzo, C., & Leonard, B. E. (1996). Pharmacokinetics of milnacipran in comparison with other antidepressants. International Clinical Psychopharmacology, 11 Suppl 4, 15-27. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 65833, Milnacipran. Retrieved from [Link]

-

Paris, A. P., et al. (2009). In vitro inhibition and induction of human liver cytochrome P450 enzymes by milnacipran. Drug Metabolism and Disposition, 37(10), 2045-2054. [Link]

-

Puozzo, C., et al. (2005). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. Clinical Drug Investigation, 25(12), 777-790. [Link]

-

Gelenberg, A. J. (2010). Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia. Innovations in Clinical Neuroscience, 7(1), 10–14. [Link]

-

Veeprho. (n.d.). This compound | CAS 1217609-30-7. Retrieved from [Link]

-

Gant, T. G. (2011). The kinetic isotope effect in the search for deuterated drugs. Journal of Medicinal Chemistry, 54(16), 5573-5585. [Link]

-

Sharma, R., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 625-634. [Link]

-

Atzrodt, J., et al. (2018). The kinetic isotope effect in the search for deuterated drugs. Future Medicinal Chemistry, 10(1), 1-4. [Link]

-

Browne, T. R. (1997). Stable isotope techniques in early drug development: an economic evaluation. Clinical Pharmacokinetics, 33(4), 247-255. [Link]

-

Obach, R. S. (2013). The use of in vitro metabolism data in the prediction of human pharmacokinetic parameters. Current Opinion in Drug Discovery & Development, 16(1), 63-78. [Link]

-

Nirogi, R., et al. (2013). Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(2), 108-115. [Link]

-

Lee, H. W., et al. (2014). Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Milnacipran in Human Plasma and Its Application to a Pharmacokinetic Study. IOSR Journal of Pharmacy and Biological Sciences, 9(5), 98-104. [Link]

-

Nagaraju, P., et al. (2013). Bioanalytical method development and validation of milnacipran in rat plasma by LC-MS/MS detection and its application to a pharmacokinetic study. Journal of Chromatography B, 930, 9-15. [Link]

-

Obach, R. S., et al. (2008). In vitro drug metabolism using liver microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.8. [Link]

-

Kumar, S., & Singh, R. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-10. [Link]

-

Kumar, G. N., et al. (2010). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Vitro Drug Metabolism and Transporter Studies, 1-20. [Link]

-

de Graaf, R. A., et al. (2019). Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. Scientific Reports, 9(1), 1-11. [Link]

-

Baillie, T. A. (2011). The kinetic isotope effect in the search for deuterated drugs. Drug Discovery Today: Technologies, 8(1), e23-e30. [Link]

-

Timmins, P. (2014). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group. [Link]

-

Shinozuka, T., et al. (2007). Determination of milnacipran in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 263-268. [Link]

-

Reddy, G. K., et al. (2012). A stability indicating U-HPLC method for milnacipran in bulk drugs and pharmaceutical dosage forms. American Journal of Analytical Chemistry, 3(1), 40-49. [Link]

-

Reddy, B. K., et al. (2012). Method development and validation for determination and quantitative estimation of impurities in milnacipran hydrochloride by liquid chromatography technique. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4850. [Link]

-

Puozzo, C., et al. (1998). Milnacipran, a new specific serotonin and noradrenaline reuptake inhibitor. Pharmacological Research, 38(5), 335-342. [Link]

-

Shuto, S., et al. (1996). Synthesis and biological activity of conformationally restricted analogs of milnacipran: (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, an efficient noncompetitive N-methyl-D-aspartic acid receptor antagonist. Journal of Medicinal Chemistry, 39(24), 4844-4852. [Link]

-

Moret, C., et al. (1985). Biochemical profile of milnacipran, a new antidepressant drug. Neuropharmacology, 24(12), 1211-1219. [Link]

-

Kasper, S., & Pletan, Y. (2000). Milnacipran: an antidepressant with dual selectivity of action on noradrenaline and serotonin uptake. Human Psychopharmacology: Clinical and Experimental, 15(S1), S15-S23. [Link]

-

Puozzo, C., et al. (1998). Pharmacology and pharmacokinetics of milnacipran. International Clinical Psychopharmacology, 13 Suppl 6, S9-S19. [Link]

-

ClinPGx. (n.d.). In Progress: Milnacipran Pathway, Pharmacokinetics. Retrieved from [Link]

-

ClinPGx. (n.d.). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Milnacipran: A Selective Serotonin and Norepinephrine Dual Reuptake Inhibitor for the Management of Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. Milnacipran | C15H22N2O | CID 65833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. iosrjournals.org [iosrjournals.org]

A Senior Application Scientist's Guide to the Certificate of Analysis for N-Desethyl Milnacipran-d5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Labeled Internal Standard

In the landscape of pharmaceutical analysis and pharmacokinetics, the precision of quantitative data is paramount. The accuracy of bioanalytical methods, particularly those employing mass spectrometry, hinges on the ability to correct for variability during sample preparation and analysis. This is the domain of the internal standard (IS)—a compound of known concentration added to samples to normalize analytical results.

N-Desethyl Milnacipran-d5 is the deuterium-labeled analogue of N-Desethyl Milnacipran, a metabolite of the serotonin-norepinephrine reuptake inhibitor, Milnacipran.[1][2][3] Its utility as an internal standard is indispensable for the accurate quantification of Milnacipran and its metabolites in biological matrices.[4][5] The incorporation of five stable deuterium isotopes imparts a 5-dalton mass shift, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer while ensuring its chemical and chromatographic behavior is nearly identical. This stable isotope-labeling strategy is the gold standard for quantitative bioanalysis, as it effectively compensates for matrix effects and variations in analyte recovery.[6][7][8]

However, the mere availability of such a standard is insufficient. Its reliability is contingent upon rigorous characterization, the results of which are meticulously documented in a Certificate of Analysis (CoA). This guide deconstructs the CoA for this compound, moving beyond a simple checklist to provide a deep, mechanistic understanding of the science that underpins each specification. As scientists, we do not merely accept data; we scrutinize its origins to ensure the unassailable integrity of our research.

Chapter 1: The Foundation of Identity - Structural & Physicochemical Characterization

Before a reference material can be used, its identity must be unequivocally confirmed. The CoA begins by establishing the fundamental properties of the compound, which serve as the primary identifiers. This information is crucial for traceability and ensuring the correct material is being used.[9]

Core Compound Identifiers

The following data provides the unique chemical signature of the reference standard.

| Parameter | Specification | Source |

| Compound Name | This compound | [1] |

| IUPAC Name | (1R, 2S)-rel-2-(Aminomethyl)-N-(ethyl-d5)-1-phenylcyclopropanecarboxamide | [4] |

| CAS Number | 1217609-30-7 | [1][4] |

| Molecular Formula | C₁₃H₁₃D₅N₂O | [1] |

| Molecular Weight | 223.33 g/mol | [1] |

| Appearance | Pale Yellow Thick Oil | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [1] |

The Metabolic Origin: From Parent Drug to Analyte

Understanding the metabolic pathway provides essential context for the analyte's relevance. Milnacipran is metabolized in the body via several pathways, with N-dealkylation being a notable route that produces N-Desethyl Milnacipran.[10][11][12] This process involves the enzymatic removal of one of the ethyl groups from the diethylamine moiety.

Caption: Metabolic conversion of Milnacipran.

Chapter 2: Unambiguous Confirmation of Molecular Structure

Identity is more than a name and a number; it is the precise arrangement of atoms in three-dimensional space. The CoA must provide empirical evidence that the material is, without doubt, this compound. This is achieved through a combination of powerful spectroscopic techniques.

Mass Spectrometry (MS): Confirming Mass and Isotopic Labeling

Expertise & Experience: The foundational test for a stable isotope-labeled compound is mass spectrometry. Its purpose is twofold: first, to confirm the overall molecular weight, and second, to verify the successful incorporation of the deuterium labels. The expected molecular weight of the deuterated compound is approximately 5 Da greater than its unlabeled counterpart (218.29 g/mol ).[2] This mass shift is the very basis of its function as an internal standard.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL, then further diluted to an appropriate concentration for infusion or LC-MS injection.

-

Chromatography: The sample is injected into an HPLC or UHPLC system equipped with a C18 column. A gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to ensure the compound is well-resolved and free from interfering contaminants.[13]

-

Mass Spectrometry: The column eluent is directed into an electrospray ionization (ESI) source operating in positive ion mode. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) performs a full scan analysis.

-

Data Analysis: The resulting spectrum is analyzed for the protonated molecular ion, [M+H]⁺. The expected m/z value for C₁₃H₁₃D₅N₂O would be approximately 224.36.

Trustworthiness: The protocol is self-validating. The high-resolution mass measurement provides a mass accuracy of <5 ppm, which is a stringent confirmation of the elemental composition, thereby validating the molecular formula and, by extension, the identity and successful labeling of the compound.

Nuclear Magnetic Resonance (NMR): Mapping the Atomic Skeleton

Expertise & Experience: While MS confirms the mass, NMR spectroscopy confirms the structure. It provides definitive evidence of the atomic connectivity and, crucially, the specific location of the deuterium labels. For this compound, both ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) are essential.

-

¹H NMR: In a standard ¹H NMR spectrum, the signals corresponding to the five protons of the N-ethyl group would be absent or dramatically reduced. This "disappearance" of signals is the most direct evidence of successful deuteration at the intended site.

-

²H NMR: This technique directly detects the deuterium nuclei. A peak in the ²H NMR spectrum confirms the presence of deuterium and its chemical environment provides secondary confirmation of its location on the ethyl group.[14][15] This is a powerful, unambiguous method for characterizing highly enriched deuterated compounds.[14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄) in an NMR tube.[16][17]

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ²H NMR spectra are acquired.

-

Data Analysis: The ¹H spectrum is compared to the spectrum of the unlabeled N-Desethyl Milnacipran to confirm the absence of signals from the ethyl group. The ²H spectrum is analyzed to confirm a signal corresponding to the deuterated ethyl group.

Caption: Workflow for structural verification.

Chapter 3: Quantifying Purity - The Assurance of Accuracy

The accuracy of an internal standard is directly proportional to its purity. A CoA must provide a quantitative assessment of purity from two perspectives: chemical (or chromatographic) purity and isotopic purity.

Chromatographic Purity by HPLC

Expertise & Experience: Chromatographic purity assesses the percentage of the material that is the compound of interest, relative to any process-related impurities or degradants.[18] High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for this determination.[19][20][21] The result is typically reported as a percentage based on the area of the main peak relative to the total area of all detected peaks.[18]

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: A validated HPLC system with a UV detector.

-

Column: A high-resolution reversed-phase column (e.g., C18, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent (e.g., acetonitrile/methanol).

-

Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm).

-

Analysis: The sample is run, and the peak areas of all detected components are integrated. Purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

Trustworthiness: This method is a self-validating system for purity. By separating the compound from its impurities before detection, it provides a clear and quantitative measure of its homogeneity. Regulatory bodies like the FDA and EMA require such chromatographic testing to ensure the quality of pharmaceutical materials.[20]

Isotopic Purity by Mass Spectrometry

Expertise & Experience: For a stable isotope-labeled standard, knowing its isotopic enrichment is as critical as its chemical purity. Isotopic purity defines the percentage of molecules that contain the desired number of deuterium atoms (d5) versus those with fewer (d0 to d4). This is determined by analyzing the isotopic distribution pattern of the molecular ion in the mass spectrum. High isotopic purity (>98%) is crucial to prevent isotopic crosstalk, where the signal from the internal standard could potentially interfere with the quantification of the unlabeled analyte, especially at very low concentrations.

Data Presentation: Purity Specifications

| Parameter | Method | Specification | Typical Result |

| Chromatographic Purity | HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity (d₅) | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Chemical Identity | Conforms to Structure | Conforms | Conforms |

Chapter 4: The Bioanalytical Application - A Validated Workflow

The ultimate purpose of this compound is its use in a quantitative bioanalytical workflow. The CoA validates its fitness for this purpose.

Expertise & Experience: In a typical pharmacokinetic study, a biological sample (e.g., plasma) is collected. A precise amount of the this compound internal standard solution is added. Both the analyte (endogenous N-Desethyl Milnacipran) and the IS are then co-extracted, concentrated, and injected into an LC-MS/MS system. The instrument monitors specific mass transitions for both the analyte and the IS.[13][22] The ratio of the analyte's peak area to the IS's peak area is used to calculate the analyte's concentration against a calibration curve. This ratioing corrects for any loss during sample processing or fluctuations in instrument response.

Caption: Bioanalytical workflow using the IS.

Conclusion: Beyond Compliance - A Commitment to Scientific Integrity

The Certificate of Analysis for a reference standard like this compound is far more than a simple declaration of quality. It is a detailed scientific dossier that provides the end-user with a transparent and comprehensive validation of the material's identity, purity, and fitness for purpose. By understanding the methodologies and the scientific rationale behind each reported value, researchers and drug development professionals can use these critical reagents with the highest degree of confidence. This ensures the integrity of their data, the reproducibility of their findings, and ultimately, the safety and efficacy of the medicines they develop.

References

-

Puozzo, C., & Leonard, B. E. (1996). Pharmacokinetics of milnacipran in comparison with other antidepressants. International Clinical Psychopharmacology, 11(Suppl 4), 15–27. Available from: [Link]

-

Mauri, M. C., et al. (2012). Excretion and Metabolism of Milnacipran in Humans after Oral Administration of Milnacipran Hydrochloride. Drug Metabolism and Disposition, 40(7), 1295-1303. Available from: [Link]

-

Puozzo, C., et al. (2012). Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride. PubMed, 22495881. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

Puozzo, C., et al. (2000). Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants. PubMed, 10993623. Available from: [Link]

-

Mastelf. (2024). Ensuring Purity for Chromatography in Pharmaceutical Analysis. Available from: [Link]

-

ResearchGate. (2000). (PDF) Lack of Interaction of Milnacipran with the Cytochrome P450 Isoenzymes Frequently Involved in the Metabolism of Antidepressants. Available from: [Link]

-

Wikipedia. Deuterium NMR. Available from: [Link]

-

Veeprho. this compound | CAS 1217609-30-7. Available from: [Link]

-

Pharmaffiliates. CAS No : 1217609-30-7| Chemical Name : this compound. Available from: [Link]

-

Royed Training. (2024). Difference between related substances and chromatographic purity. Available from: [Link]

-

Mastelf. (2025). How Chromatography Ensures Drug Quality and Safety in Pharmaceuticals. Available from: [Link]

-

Veeprho. D-Milnacipran-D5. Available from: [Link]

-

Triclinic Labs. Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Available from: [Link]

-

PharmaRegulatory.in. (2025). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available from: [Link]

-

PubChem - NIH. N-Desethyl Milnacipran. Available from: [Link]

-

Islam, M. M., et al. (2020). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 22(4), 83. Available from: [Link]

-

Pathogenia. Purity Assay (Pharmaceutical Testing). Available from: [Link]

-

PubChem - NIH. Milnacipran. Available from: [Link]

-

Alasmari, F., et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceuticals, 16(12), 1735. Available from: [Link]

-

Amerigo Scientific. Stable Isotope-labeled Standards. Available from: [Link]

-

Bloom Public Health. (2020). Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. Available from: [Link]

-

EAG Laboratories. (2017). The ABC's of Reference Standard Management. Available from: [Link]

-

National Institute of Standards and Technology. Certificate of Analysis - SRM 3284. Available from: [Link]

-

ResearchGate. Mass spectra of (A) milnacipran parent ion, (B) milnacipran product... | Download Scientific Diagram. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Method development and validation for determination and quantitative estimation of impurities in milnacipran hydrochloride by liquid chromatography technique. Available from: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. N-Desethyl Milnacipran | C13H18N2O | CID 59929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vivanls.com [vivanls.com]

- 4. veeprho.com [veeprho.com]

- 5. veeprho.com [veeprho.com]

- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]

- 7. Stable Isotope Labelled Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 8. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]

- 9. eag.com [eag.com]

- 10. researchgate.net [researchgate.net]

- 11. Excretion and metabolism of milnacipran in humans after oral administration of milnacipran hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lack of interaction of milnacipran with the cytochrome p450 isoenzymes frequently involved in the metabolism of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 16. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 17. chemscene.com [chemscene.com]

- 18. royed.in [royed.in]

- 19. iltusa.com [iltusa.com]

- 20. mastelf.com [mastelf.com]

- 21. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]

- 22. researchgate.net [researchgate.net]

N-Desethyl Milnacipran-d5: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of N-Desethyl Milnacipran-d5, a critical reagent for researchers, scientists, and drug development professionals engaged in the study of milnacipran and its metabolic fate. This document will delve into the commercial sourcing, quality considerations, and practical application of this stable isotope-labeled internal standard, empowering research with the precision required for robust bioanalytical studies.

Introduction: The Significance of this compound in Bioanalysis

Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the management of fibromyalgia and depression.[1][2][3] Understanding its pharmacokinetic profile, including the formation and clearance of its metabolites, is paramount for optimizing therapeutic regimens and ensuring patient safety. The primary active metabolite of milnacipran is N-desethyl milnacipran.[4] Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and toxicokinetic studies.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[5] this compound, a deuterated analog of the N-desethyl metabolite, serves this purpose exceptionally well. Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] This co-elution and co-ionization behavior allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.[5][6]

Commercial Suppliers and Product Specifications

Sourcing high-quality this compound is the foundational step for any reliable bioanalytical method. Several reputable suppliers specialize in the synthesis and provision of such stable isotope-labeled compounds. While detailed Certificates of Analysis (CoAs) and Technical Data Sheets (TDS) are typically provided upon purchase, the following table summarizes publicly available information from key commercial suppliers to aid in the initial selection process.

| Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Veeprho | DVE001705 | 1217609-30-7 | C₁₃H₁₃D₅N₂O | 223.33 | Listed as a deuterium-labeled analog of a Milnacipran metabolite for use as an internal standard in analytical and pharmacokinetic research.[7][8] |

| Toronto Research Chemicals (TRC) | D289402 | 1217609-30-7 | C₁₃H₁₃D₅N₂O | 223.33 | Distributed through various channels, including Fisher Scientific. TRC is known for providing a complete analytical data package with their products.[9] |

| Pharmaffiliates | PA STI 027420 | 1217609-30-7 | C₁₃H₁₃D₅N₂O | 223.33 | Listed under pharmaceutical standards, intermediates, and stable isotopes. Provides basic physical and storage information on their website.[7][10] |

| LGC Standards | TRC-D289402 | 1217609-30-7 | C₁₃H₁₃D₅N₂O | 223.33 | Offers this product as a certified reference material.[11] |

Note for Researchers: It is imperative to obtain the lot-specific Certificate of Analysis from the chosen supplier before method development. This document will provide critical data on chemical purity, isotopic enrichment (percentage of d5), and the analytical methods used for quality control. This information is essential for ensuring the trustworthiness and validity of the experimental data generated.

Quality Control and Self-Validating Systems in Bioanalysis

The use of a high-quality, well-characterized internal standard is a cornerstone of a self-validating bioanalytical method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, with a significant emphasis on the role and performance of the internal standard.[12][13][14][15][16]

Key Quality Attributes of this compound

When evaluating a commercial source of this compound, researchers should pay close attention to the following specifications on the Certificate of Analysis:

-

Chemical Purity: Typically determined by HPLC or UPLC with UV or MS detection. Purity should ideally be ≥98% to prevent interference from impurities.

-

Isotopic Purity/Enrichment: This is a critical parameter indicating the percentage of the compound that is the desired d5 species. High isotopic enrichment (typically >99%) is necessary to minimize any contribution of the internal standard to the analyte signal.

-

Identity Confirmation: Verified through techniques like mass spectrometry (to confirm the correct mass) and NMR spectroscopy (to confirm the structure and position of the deuterium labels).

-

Absence of Unlabeled Analyte: The amount of unlabeled N-desethyl milnacipran in the internal standard solution should be negligible to avoid artificially inflating the measured analyte concentration.

The Internal Standard in a Self-Validating Workflow

The consistent response of the internal standard across a batch of samples is a key indicator of a robust and reliable assay. The FDA guidance on the evaluation of internal standard responses highlights the importance of monitoring the IS response for variability.[6] Significant variability in the IS response can indicate issues with sample extraction, matrix effects, or instrument performance.

A well-developed LC-MS/MS method will incorporate checks on the internal standard's performance as part of the system suitability criteria for each analytical run. This continuous monitoring ensures the ongoing validity of the results.

Experimental Protocol: Quantification of N-Desethyl Milnacipran in Human Plasma using LC-MS/MS

The following is a detailed, step-by-step methodology for the quantification of N-desethyl milnacipran in human plasma, using this compound as an internal standard. This protocol is based on established methods for the bioanalysis of milnacipran and its metabolites and should be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in regulated studies.[17][18]

Materials and Reagents

-

N-desethyl milnacipran reference standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N-desethyl milnacipran and this compound into separate volumetric flasks and dissolve in methanol to the mark.

-

Working Standard Solutions: Prepare serial dilutions of the N-desethyl milnacipran primary stock solution with 50:50 methanol:water to create a series of working standard solutions for spiking into plasma to form the calibration curve.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 methanol:water to a final concentration suitable for spiking into all samples. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

-

Label polypropylene tubes for calibration standards, quality control (QC) samples, and unknown study samples.

-

Aliquot 100 µL of human plasma into the appropriate tubes.

-

Spike 10 µL of the appropriate N-desethyl milnacipran working standard solution into the calibration standards and QC samples. Spike 10 µL of 50:50 methanol:water into the unknown samples.

-

Add 20 µL of the internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex mix all samples for 10 seconds.

-

Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to all tubes.

-

Vortex mix vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).

-

Vortex mix and centrifuge briefly before placing in the autosampler for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions (Example)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

Time (min) %B 0.0 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI

-

MRM Transitions (to be optimized):

-

N-desethyl milnacipran: Q1 (Precursor Ion) -> Q3 (Product Ion)

-

This compound: Q1 (Precursor Ion + 5 Da) -> Q3 (Product Ion)

-

Note: The specific MRM transitions and collision energies must be optimized for the instrument in use by infusing a solution of each compound.

Visualization of the Bioanalytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of N-desethyl milnacipran.

Caption: Bioanalytical workflow for N-desethyl milnacipran quantification.

Conclusion

This compound is an indispensable tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS bioanalysis allows for the accurate and precise quantification of the primary active metabolite of milnacipran. By carefully selecting a reputable commercial supplier, thoroughly vetting the quality of the reagent, and implementing a robust, validated bioanalytical method, researchers can generate high-quality data that is essential for advancing our understanding of milnacipran's clinical pharmacology and for supporting drug development programs.

References

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

-

Pharmaffiliates. milnacipran hydrochloride and its Impurities. [Link]

-

U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

-

Veeprho. This compound | CAS 1217609-30-7. [Link]

-

Pharmaffiliates. CAS No : 1217609-30-7| Chemical Name : this compound. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation. [Link]

-

U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

-

ScienceDirect. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. [Link]

-

European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

-

European Federation for Pharmaceutical Sciences. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Pharmaffiliates. Pharmaffiliates Milnacipran Hydrochloride-impurities. [Link]

-

International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. [Link]

-

Al-Ahmad, A. J., et al. (2023). Systemic and Brain Pharmacokinetics of Milnacipran in Mice: Comparison of Intraperitoneal and Intravenous Administration. Pharmaceuticals, 16(12), 1729. [Link]

-

Veeprho. N-Desethyl Milnacipran (HCl Salt). [Link]

-

IOSR Journal. Validated Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometric Method for Quantification of Milnacipranin Hum. [Link]

-

Veeprho. N-Desethyl milnacipran | CAS 105310-07-4. [Link]

-

Kanala, K., et al. (2013). Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 3(4), 256-263. [Link]

-

Pharmaffiliates. Product Name : N-Desethyl Milnacipran Hydrochloride. [Link]

-

Fisher Scientific Italy. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals. [Link]

-

Fisher Scientific Germany. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals. [Link]

-

ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

-

Clauw, D. W., et al. (2008). Milnacipran for the treatment of fibromyalgia in adults: a 15-week, multicenter, randomized, double-blind, placebo-controlled, multiple-dose clinical trial. Clinical therapeutics, 30(11), 1988-2004. [Link]

-

Ormseth, M. J., et al. (2010). Milnacipran for the Treatment of Fibromyalgia. Pain research and treatment, 2010, 482438. [Link]

-

Morishita, S., & Arita, S. (2003). The clinical use of milnacipran for depression. European psychiatry, 18(1), 34-35. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. researchgate.net [researchgate.net]

- 3. Milnacipran Impurities | SynZeal [synzeal.com]

- 4. veeprho.com [veeprho.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. bioanalysis-zone.com [bioanalysis-zone.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. veeprho.com [veeprho.com]

- 9. LGC Group [www2.lgcgroup.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. ema.europa.eu [ema.europa.eu]

- 13. fda.gov [fda.gov]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. iosrjournals.org [iosrjournals.org]

- 18. Bioanalytical method development and validation of milnacipran in rat plasma by LC–MS/MS detection and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

isotopic purity of N-Desethyl Milnacipran-d5

An In-Depth Technical Guide to the Isotopic Purity of N-Desethyl Milnacipran-d5

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization and quality control of this compound, a critical deuterated internal standard used in pharmacokinetic and bioanalytical studies. We delve into the fundamental principles governing isotopic purity, its impact on data integrity, and the analytical methodologies required for its precise determination. This document is intended for researchers, analytical scientists, and quality assurance professionals in the fields of drug metabolism and pharmacokinetics (DMPK), bioanalysis, and pharmaceutical development. It emphasizes the causality behind experimental choices and provides robust, self-validating protocols grounded in established scientific and regulatory principles.

Introduction: The Imperative of Isotopic Purity in Bioanalysis

In quantitative bioanalysis, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards (IS). Their utility stems from the fact that they are chemically identical to the analyte of interest, causing them to co-elute chromatographically and exhibit similar ionization behavior in the mass spectrometer's source. This co-elution corrects for variations in sample preparation, extraction efficiency, and matrix effects, ensuring analytical accuracy and precision.

N-Desethyl Milnacipran is a primary active metabolite of the antidepressant Milnacipran. For quantitative studies of this metabolite, this compound serves as the ideal internal standard. However, the validity of the entire analytical method hinges on the quality of this SIL-IS, specifically its isotopic purity .

Isotopic purity refers to the percentage of the SIL-IS that contains the specified number of heavy isotopes (in this case, five deuterium atoms). The presence of a significant percentage of the unlabeled (d0) isotopologue within the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ). Therefore, rigorous assessment of isotopic purity is not merely a quality control step but a prerequisite for generating reliable and defensible bioanalytical data.

This guide will explore the synthesis considerations, analytical characterization by mass spectrometry and quantitative NMR (qNMR), and data interpretation required to fully validate the .

Synthesis and Sources of Isotopic Impurity

The strategic placement of deuterium atoms is paramount to creating a stable and reliable internal standard. In this compound, the deuterium labels are typically placed on a metabolically stable position, such as an aromatic ring or a non-labile alkyl group, to prevent back-exchange of deuterium for hydrogen (H/D exchange) in a biological matrix.

The primary source of isotopic impurity is the synthetic route itself. Incomplete deuteration during the reduction steps using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LAD) can lead to the formation of d1, d2, d3, and d4 species. Furthermore, the starting materials may contain a natural abundance of ¹³C, which can contribute to the M+1 and M+2 peaks in a mass spectrum, although this is distinct from isotopic labeling impurity.

Caption: Synthetic workflow and common sources of isotopic impurities.

Analytical Characterization: A Dual-Methodology Approach

A robust characterization of isotopic purity requires orthogonal analytical techniques. The combination of High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR) provides a comprehensive and self-validating system.

Methodology 1: High-Resolution Mass Spectrometry (LC-HRMS)

Causality: HRMS, particularly with Orbitrap or Time-of-Flight (TOF) analyzers, is the preferred method for determining isotopic distribution. Its high resolving power (>60,000 FWHM) allows for the clear separation and accurate mass measurement of all isotopologues (d0, d1, d2, d3, d4, d5). This allows us to precisely quantify the contribution of the unlabeled analyte (d0) to the internal standard stock, which is a critical parameter for bioanalytical method validation as per FDA and EMA guidelines.

3.1.1 Experimental Protocol: LC-HRMS

-

System Preparation:

-

Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™ series or Sciex ZenoTOF™ 7600 system).

-

Column: A suitable reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Sample Preparation:

-

Prepare a 1 µg/mL solution of this compound in 50:50 Acetonitrile:Water.

-

Prepare a similar solution of the unlabeled N-Desethyl Milnacipran reference standard.

-

-

MS Acquisition:

-

Acquire data in Full Scan MS mode (no fragmentation).

-

Resolution: Set to >70,000.

-

Scan Range: m/z 100-500.

-

Polarity: Positive Ion Mode.

-

Source Conditions: Optimize spray voltage, capillary temperature, and gas flows for maximum signal intensity of the protonated molecule [M+H]⁺.

-

-

Data Analysis:

-

Inject the unlabeled standard to confirm its retention time and exact mass.

-

Inject the this compound solution.

-

Extract the ion chromatogram for the [M+H]⁺ ion of the d5 compound.

-

From the corresponding mass spectrum, extract the high-resolution isotopic profile.

-

Measure the peak intensity (area) for each isotopologue: d0, d1, d2, d3, d4, and d5.

-

Calculate the percentage contribution of the d0 isotopologue relative to the d5 isotopologue.

-

Caption: Data analysis workflow for isotopic purity via LC-HRMS.

3.1.2 Data Presentation and Acceptance Criteria

The results should be summarized in a clear table. For use as an internal standard in regulated bioanalysis, the contribution from the unlabeled (d0) species should be minimal.

| Isotopologue | Theoretical m/z [M+H]⁺ | Observed Intensity (Area) | Relative Abundance (%) |

| d0 | 263.1961 | 5,000 | 0.05% |

| d1 | 264.2024 | 15,000 | 0.15% |

| d2 | 265.2087 | 30,000 | 0.30% |

| d3 | 266.2150 | 150,000 | 1.50% |

| d4 | 267.2212 | 800,000 | 8.00% |

| d5 | 268.2275 | 9,000,000 | 90.00% |

Acceptance Criterion: The response of the d0 isotopologue in the SIL-IS solution should be less than 0.1% of the response of the analyte at the LLOQ concentration. This ensures that the contribution of the IS to the analyte signal is negligible.

Methodology 2: Quantitative NMR (qNMR)

Causality: While HRMS excels at determining isotopic distribution, qNMR is the gold standard for determining the absolute purity (chemical purity) of a substance without requiring a specific reference standard of the same compound. It achieves this by comparing the integral of a specific proton signal from the analyte against the integral of a signal from a certified, high-purity reference material (e.g., maleic acid, dimethyl sulfone) of known concentration. For isotopic purity, ¹H-NMR is used to quantify the amount of residual, non-deuterated compound by integrating the signals at positions where deuterium atoms should be.

3.2.1 Experimental Protocol: ¹H-qNMR

-

System Preparation:

-

Instrument: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of quantitative measurements.

-

The instrument's 90° pulse width must be calibrated.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into a vial.

-

Accurately weigh approximately 5-10 mg of a certified qNMR reference standard (e.g., Maleic Acid) into the same vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl₃). Ensure complete dissolution.

-

Transfer the solution to a high-quality NMR tube.

-

-

NMR Acquisition:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Key Parameters: Use a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated. This is CRITICAL for accurate quantification.

-

Use a calibrated 90° pulse.

-

Ensure a sufficient number of scans (e.g., 64 or 128) for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

-

-

Data Analysis:

-

Process the spectrum with minimal baseline correction and phasing.

-

Select a well-resolved proton signal from this compound that is NOT in a deuterated position.

-

Select the well-resolved signal from the certified qNMR standard.

-